

4-Quinolinecarbonyl Chloride: A Comprehensive Technical Guide on Reactivity and Stability

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Compound of Interest

Compound Name: 4-Quinolinecarbonyl chloride

CAS No.: 50821-72-2

Cat. No.: B1311743

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Quinolinecarbonyl chloride, a derivative of quinoline-4-carboxylic acid, is a pivotal reagent in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its significance lies in the reactivity of the acyl chloride functional group, which allows for the facile introduction of the quinoline-4-carbonyl moiety into a diverse range of molecules. The quinoline core itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This guide provides an in-depth technical analysis of the reactivity and stability of **4-quinolinecarbonyl chloride**, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

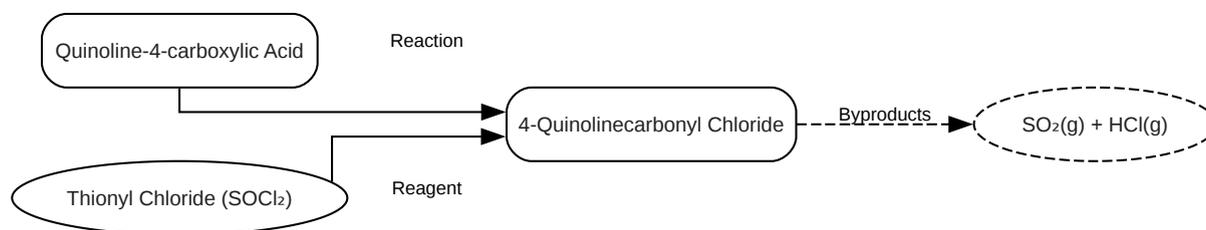
Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNO	[1]
Molecular Weight	191.62 g/mol	[1]
Appearance	(Varies, typically a solid)	General Knowledge
CAS Number	91799-73-4 (for the hydrochloride salt)	[1]

Note: The hydrochloride salt is a common commercially available form.

I. Synthesis of 4-Quinolinecarbonyl Chloride

The primary and most direct method for the synthesis of **4-quinolinecarbonyl chloride** is the treatment of quinoline-4-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl_2) is the most commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas).[2]

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride



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Caption: General synthesis of **4-Quinolinecarbonyl Chloride**.

Detailed Experimental Protocol:

Objective: To synthesize **4-quinolinecarbonyl chloride** from quinoline-4-carboxylic acid.

Materials:

- Quinoline-4-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or toluene
- Rotary evaporator
- Schlenk line or inert atmosphere setup

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-4-carboxylic acid in anhydrous DCM.
- **Reagent Addition:** Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
- **Work-up:** Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene.
- **Product Isolation:** The resulting solid is **4-quinolinecarbonyl chloride**, which should be used immediately or stored under strictly anhydrous conditions.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Acyl chlorides are highly susceptible to hydrolysis.[3][4] The use of flame-dried glassware and an inert atmosphere is critical to prevent premature reaction with atmospheric moisture.
- **Excess Thionyl Chloride:** Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent and the volatile byproducts are easily removed by evaporation.[2]

II. Reactivity Profile: A Highly Electrophilic Carbonyl

The reactivity of **4-quinolinecarbonyl chloride** is dominated by the electrophilic nature of the carbonyl carbon. The presence of two electron-withdrawing groups—the chlorine atom and the quinoline ring—significantly enhances this electrophilicity, making it a prime target for nucleophilic attack.[5] The general mechanism for its reactions is a nucleophilic addition-elimination.[5][6]

Nucleophilic Acyl Substitution: The Core Reaction

The fundamental reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[5][6]



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Caption: Nucleophilic addition-elimination mechanism.

Common Nucleophilic Reactions:

1. Hydrolysis: Reaction with Water

4-Quinolinecarbonyl chloride reacts readily with water to form quinoline-4-carboxylic acid.[3]

This reaction is often vigorous and exothermic, producing corrosive hydrogen chloride gas.[3]

This inherent reactivity underscores the necessity of handling and storing the compound under anhydrous conditions.[4][7]

Reaction: $\text{R-COCl} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{HCl}$

2. Alcoholysis: Formation of Esters

The reaction with alcohols is a facile method for synthesizing quinoline-4-carboxylate esters.[8]

[9] These reactions are typically rapid, even at room temperature, and are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7][10]

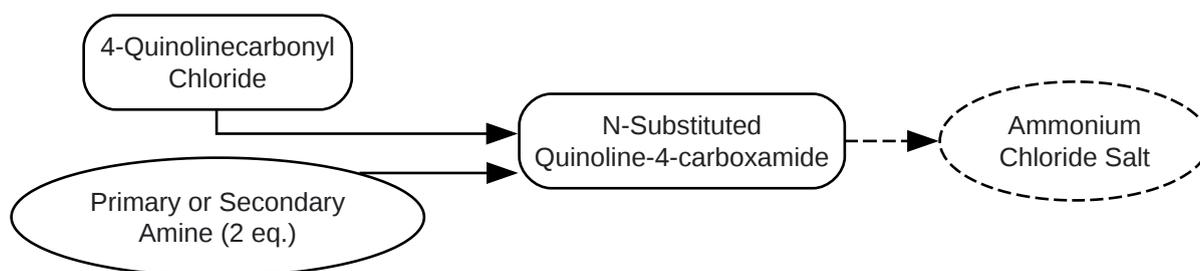
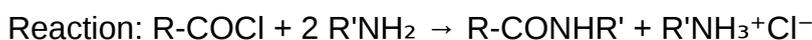
Experimental Protocol: Ester Synthesis

- Dissolve **4-quinolinecarbonyl chloride** in an anhydrous aprotic solvent (e.g., DCM, THF).
- Cool the solution in an ice bath.
- Add the desired alcohol (1.0-1.2 equivalents) followed by a tertiary amine base (1.1-1.5 equivalents).

- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work-up typically involves washing with dilute acid, aqueous bicarbonate, and brine, followed by drying and solvent evaporation.

3. Aminolysis: Synthesis of Amides

Ammonia, primary amines, and secondary amines react rapidly with **4-quinolinecarbonyl chloride** to yield primary, secondary, and tertiary amides, respectively.[10][11] These reactions are generally very fast and exothermic.[11] To drive the reaction to completion and neutralize the generated HCl, two equivalents of the amine are often used, or one equivalent of the amine and one equivalent of a non-nucleophilic base.[12]



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